molecular formula C21H14N2O2S B5347390 2-[(Z)-1-(4-nitrophenyl)-2-phenylethenyl]-1,3-benzothiazole

2-[(Z)-1-(4-nitrophenyl)-2-phenylethenyl]-1,3-benzothiazole

Cat. No.: B5347390
M. Wt: 358.4 g/mol
InChI Key: WKCCWNAAUUPFDO-JXAWBTAJSA-N
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Description

2-[(Z)-1-(4-nitrophenyl)-2-phenylethenyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This compound is characterized by the presence of a nitrophenyl group and a phenylethenyl group attached to the benzothiazole core

Properties

IUPAC Name

2-[(Z)-1-(4-nitrophenyl)-2-phenylethenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O2S/c24-23(25)17-12-10-16(11-13-17)18(14-15-6-2-1-3-7-15)21-22-19-8-4-5-9-20(19)26-21/h1-14H/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCCWNAAUUPFDO-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C2=CC=C(C=C2)[N+](=O)[O-])\C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(Z)-1-(4-nitrophenyl)-2-phenylethenyl]-1,3-benzothiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzaldehyde and 2-aminobenzothiazole.

    Condensation Reaction: The key step involves a condensation reaction between 4-nitrobenzaldehyde and 2-aminobenzothiazole in the presence of a base, such as sodium hydroxide, to form the intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization to form the desired benzothiazole derivative. This step may require heating and the use of a suitable solvent, such as ethanol.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

2-[(Z)-1-(4-nitrophenyl)-2-phenylethenyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(Z)-1-(4-nitrophenyl)-2-phenylethenyl]-1,3-benzothiazole has found applications in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound has shown potential as a fluorescent probe for biological imaging and as a ligand for studying protein interactions.

    Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[(Z)-1-(4-nitrophenyl)-2-phenylethenyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer processes, while the benzothiazole ring can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

2-[(Z)-1-(4-nitrophenyl)-2-phenylethenyl]-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:

    2-Phenylbenzothiazole: Lacks the nitrophenyl group, resulting in different chemical reactivity and biological activity.

    2-(4-Nitrophenyl)benzothiazole: Similar structure but lacks the phenylethenyl group, affecting its electronic properties and applications.

    2-(2-Phenylethenyl)benzothiazole: Lacks the nitrophenyl group, leading to different chemical and biological properties.

The presence of both the nitrophenyl and phenylethenyl groups in this compound imparts unique properties, making it a valuable compound for various applications.

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